Benzoic acid, 3-(chloromethyl)-4-(formylamino)-

Description

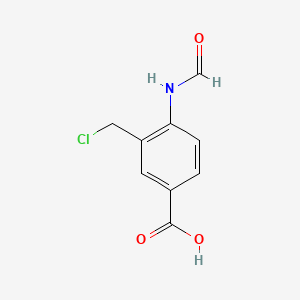

Benzoic acid, 3-(chloromethyl)-4-(formylamino)- is a substituted benzoic acid derivative characterized by a chloromethyl (-CH₂Cl) group at position 3 and a formylamino (-NHCHO) group at position 4 of the benzene ring. The chloromethyl group enhances reactivity for nucleophilic substitution, while the formylamino group contributes to hydrogen bonding and moderate solubility in polar solvents. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar derivatives in synthetic routes (e.g., ).

Properties

CAS No. |

73348-41-1 |

|---|---|

Molecular Formula |

C9H8ClNO3 |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

3-(chloromethyl)-4-formamidobenzoic acid |

InChI |

InChI=1S/C9H8ClNO3/c10-4-7-3-6(9(13)14)1-2-8(7)11-5-12/h1-3,5H,4H2,(H,11,12)(H,13,14) |

InChI Key |

PEKPPMAMLZHDRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CCl)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(chloromethyl)-4-(formylamino)- typically involves the chloromethylation of benzoic acid followed by the introduction of a formylamino group. One common method is the reaction of benzoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chloromethyl derivative. This intermediate is then reacted with formamide under acidic conditions to introduce the formylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(chloromethyl)-4-(formylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formylamino group to an amine.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-(chloromethyl)-4-(formylamino)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(chloromethyl)-4-(formylamino)- involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), unlike the inert methyl group in 4-(formylamino)-3-methylbenzoic acid . Compared to 3-chloro-4-[(2-chloroacetyl)amino]benzoic acid (two chloro groups), the target compound’s chloromethyl group offers selective reactivity for alkylation or elimination .

Solubility and Polarity: The formylamino group increases polarity compared to the amino group in 4-amino-3-chloro-5-methylbenzoic acid, enhancing solubility in polar solvents like DMSO or methanol .

Applications: The target compound’s structure makes it a versatile intermediate for synthesizing N-benzylidene derivatives (as seen in ) or methyl esters (e.g., 3-amino-4-chloro benzoic acid methyl ester in ). In contrast, 4-formamidobenzoic acid is primarily used in peptide coupling reactions due to its unhindered formylamino group .

Biological Activity

Benzoic acid, 3-(chloromethyl)-4-(formylamino)- (CAS: 73348-41-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its antimicrobial and anticancer properties, as well as its immunomodulatory effects.

Chemical Structure and Properties

Benzoic acid, 3-(chloromethyl)-4-(formylamino)- has the molecular formula and a molecular weight of approximately 213.62 g/mol. The compound features a benzoic acid core with both chloromethyl and formylamino groups, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| CAS Number | 73348-41-1 |

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. Specifically, studies have shown that compounds similar to benzoic acid, 3-(chloromethyl)-4-(formylamino)- can inhibit the growth of various bacterial strains. The presence of the chloromethyl group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Properties

Benzoic acid derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : By disrupting cell cycle progression.

- Induction of oxidative stress : Leading to cellular damage and death.

The specific pathways involved in the anticancer activity of benzoic acid, 3-(chloromethyl)-4-(formylamino)- remain an area of active research.

Immunomodulatory Effects

A notable study explored the immunomodulatory effects of a related compound, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, which demonstrated that it could modulate CD4+ T-cell populations in mice subjected to lipopolysaccharide (LPS) induced inflammation. The findings indicated that treatment with this compound resulted in:

- Decreased CD4+ T-cell populations : Suggesting an anti-inflammatory effect.

- Increased CD4+ regulatory T-cell (Treg) populations : Associated with enhanced FoxP3 expression, which plays a crucial role in immune regulation.

These results suggest that benzoic acid, 3-(chloromethyl)-4-(formylamino)- may possess similar immunomodulatory properties, potentially serving as a therapeutic agent for inflammatory conditions .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with chloromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

-

Investigation into Anticancer Mechanisms :

- In vitro assays demonstrated that benzoic acid derivatives could significantly inhibit the proliferation of specific cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Immunomodulation in Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.